2-Benzylpyridin-3-ol
CAS No.: 38186-81-1
Cat. No.: VC18526939
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38186-81-1 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-benzylpyridin-3-ol |
| Standard InChI | InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
| Standard InChI Key | HCYPLVRCMKMBOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC=N2)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Benzylpyridin-3-ol (C₁₂H₁₁NO) consists of a pyridine ring with a benzyl group (-CH₂C₆H₅) attached to the 2-position and a hydroxyl (-OH) group at the 3-position (Figure 1). Its molecular weight is 185.22 g/mol, with an exact mass of 185.084 Da . The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.
Table 1: Key Identifiers of 2-Benzylpyridin-3-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 38186-81-1 | |
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Exact Mass | 185.084 Da | |
| SMILES | C1=CC=C(C=C1)CC2=NC=C(C=C2)O | |
| InChIKey | SSMQDOOSQWULCT-UHFFFAOYSA-N |
The compound’s isomeric purity is critical, as positional differences in substituents (e.g., 3-benzylpyridine or 5-benzyl-3-pyridinol ) yield distinct physicochemical and biological profiles.
Synthetic Pathways and Methodologies
General Synthesis Strategies
While no direct synthesis of 2-benzylpyridin-3-ol is documented, analogous routes for benzylpyridine derivatives provide viable frameworks. A common approach involves nucleophilic substitution or coupling reactions. For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinones employs nitro reduction and cyclization steps, which could be adapted for 2-benzylpyridin-3-ol by modifying starting materials.
Proposed Route via Nitropyridine Intermediate
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Nitration and Substitution: Begin with 2-chloropyridine, introducing a nitro group at the 5-position via nitration. Subsequent displacement of the chlorine with a benzyl Grignard reagent could yield 2-benzyl-5-nitropyridine.
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Reduction and Hydroxylation: Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group at the 3-position .
Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C | Nitration |
| 2 | Benzylmagnesium bromide, THF | Benzyl group introduction |
| 3 | Pd-C/HCOONH₄, MeOH, reflux | Nitro reduction |
| 4 | NaNO₂/HCl, H₂O, 0°C | Diazotization |
Physicochemical Properties
Solubility and Stability
The hydroxyl and pyridine groups confer amphiphilic properties, enhancing solubility in polar aprotic solvents (e.g., DMSO, ethanol) while limiting aqueous solubility. Predicted logP values for analogous compounds range from 2.67 to 2.89 , suggesting moderate lipophilicity. Stability under acidic conditions is likely compromised due to the pyridine nitrogen’s basicity, necessitating storage in inert atmospheres.
Spectroscopic Data
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NMR: Expected signals include δ 8.3–8.5 ppm (pyridine H-6), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 4.8 ppm (-OH, exchangeable) .
Industrial and Research Applications
Pharmaceutical Intermediates
2-Benzylpyridin-3-ol serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents. Its benzyl group facilitates late-stage functionalization via cross-coupling reactions .
Material Science
The compound’s aromatic system makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), leveraging its π-conjugation and coordination sites .
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